5-Bromo-3-chloro-2-methylbenzoic acid
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Overview
Description
5-Bromo-3-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-3-chloro-2-methylbenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One method includes mixing 2-chlorobenzoic acid with bromine in the presence of a catalyst and an organic solvent. The reaction is carried out under mild conditions, resulting in high yield and purity . Another method involves using N-bromosuccinimide (NBS) in a sulfuric acid system to achieve selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Bromo-3-chloro-2-methylbenzoic acid is used in scientific research for:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-methylbenzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 3-Chloro-2-methylbenzoic acid
- 2-Bromo-3-methylbenzoic acid
Comparison
5-Bromo-3-chloro-2-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity compared to similar compounds. This dual halogenation allows for selective reactions and the formation of diverse products .
Properties
IUPAC Name |
5-bromo-3-chloro-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMKWJSZMUYJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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